
SCH 546738
Vue d'ensemble
Description
SCH 546738 est un antagoniste puissant, actif par voie orale et non compétitif du récepteur CXCR3. Ce composé a suscité un intérêt considérable en raison de sa forte affinité pour le récepteur CXCR3, avec une constante de liaison de 0,4 nM . Le récepteur CXCR3 et ses ligands jouent un rôle crucial dans la direction des réponses inflammatoires Th1, ce qui fait de this compound un candidat prometteur pour le traitement des maladies auto-immunes et la prévention du rejet de greffe .
Applications De Recherche Scientifique
SCH 546738 is a selective and potent small molecule antagonist of the CXCR3 receptor . It has demonstrated efficacy in various preclinical disease models, suggesting its potential as a therapeutic strategy for autoimmune diseases and transplant rejection .
Scientific Research Applications
Autoimmune Diseases: The CXCR3 receptor and its ligands (CXCL9, CXCL10, and CXCL11) mediate Th1 inflammatory responses, making them potential therapeutic targets for autoimmune diseases like rheumatoid arthritis, multiple sclerosis, and psoriasis .
- Rheumatoid Arthritis: this compound attenuates disease development in mouse models of collagen-induced arthritis . Studies have shown that CXCR3 antagonism can reduce inflammation and cartilage damage in mouse and rat models of collagen-induced arthritis .
- Multiple Sclerosis: this compound significantly reduces disease severity in rat and mouse experimental autoimmune encephalomyelitis models . Combining this compound with interferon-β therapy has an additive effect on delaying disease onset and attenuating disease severity in mouse EAE models .
- Other Autoimmune/Inflammatory Conditions: this compound has shown promise in treating arthritis in CIA mice .
Transplant Rejection: this compound has demonstrated the ability to delay graft rejection and, when combined with cyclosporine, permits permanent engraftment in rat cardiac allograft transplant models .
- Cardiac Allograft Survival: this compound alone achieves dose-dependent prolongation of rat cardiac allograft survival .
Atherosclerosis: CXCR3 antagonism has been shown to attenuate atherosclerotic plaque formation .
Cancer Metastasis: CXCR3 antagonism has demonstrated the ability to inhibit lung metastasis .
Cardiotropism: this compound is effective against CD4+ T cell cardiotropism in pressure overload .
Pharmacological Properties
This compound is a non-competitive antagonist of the CXCR3 receptor .
- It binds to human CXCR3 with a high affinity of 0.4 nM .
- It displaces radiolabeled CXCL10 and CXCL11 from human CXCR3 with IC50 values ranging from 0.8 to 2.2 nM in a non-competitive manner .
- It inhibits CXCR3-mediated chemotaxis in human activated T cells with an IC90 of approximately 10 nM .
- This compound binds to CXCR3 receptor at an allosteric site and changes its conformation, which prevents the binding of both CXCL10 and CXCL11 .
Species | IC50 (nM) (CXCL10) |
---|---|
Human | 0.8 |
Monkey | 1.3 |
Dog | 6.4 |
Mouse | 5.9 |
Rat | 4.2 |
Preclinical Studies and Models
- Mouse Collagen-Induced Arthritis Model: this compound attenuates disease development in this model .
- Rat and Mouse Experimental Autoimmune Encephalomyelitis Models: this compound reduces disease severity in these models . The combination of IFN-β therapy and CXCR3 inhibition has an additive effect in the mouse EAE model .
- Rat Cardiac Allograft Transplantation Model: this compound delays graft rejection and, in combination with cyclosporine, permits permanent engraftment .
- Mouse AP Model: Administration of SCH546738 via gavage to AP mice .
Mécanisme D'action
Target of Action
SCH 546738, also known as (S)-3-Amino-6-chloro-5-(4-(1-(4-chlorobenzyl)piperidin-4-yl)-3-ethylpiperazin-1-yl)pyrazine-2-carboxamide, primarily targets the CXCR3 receptor . The CXCR3 receptor and its three interferon-inducible ligands (CXCL9, CXCL10, and CXCL11) play a central role in directing a Th1 inflammatory response .
Mode of Action
This compound binds to the human CXCR3 receptor with a high affinity of 0.4 nM . It displaces radiolabeled CXCL10 and CXCL11 from human CXCR3 in a non-competitive manner, with IC50 ranging from 0.8 to 2.2 nM . This potent and specific inhibition of CXCR3-mediated chemotaxis in human activated T cells results in an IC90 of about 10 nM .
Biochemical Pathways
The CXCR3 receptor and its ligands are implicated in the Th1 inflammatory response . By inhibiting CXCR3-mediated chemotaxis, this compound can potentially affect the pathways involved in this response.
Pharmacokinetics
It is known that this compound is orally active , suggesting that it has good bioavailability.
Result of Action
This compound has shown efficacy in multiple preclinical disease models . It attenuates disease development in mouse collagen-induced arthritis models and significantly reduces disease severity in rat and mouse experimental autoimmune encephalomyelitis models . Furthermore, this compound alone achieves dose-dependent prolongation of rat cardiac allograft survival .
Analyse Biochimique
Biochemical Properties
SCH 546738 plays a significant role in biochemical reactions by specifically inhibiting the CXCR3 receptor. This receptor is involved in the chemotaxis of immune cells, particularly T cells, towards sites of inflammation. This compound binds to the CXCR3 receptor with high affinity (0.4 nM) and displaces radiolabeled CXCL10 and CXCL11 from the receptor in a non-competitive manner . This inhibition prevents the activation and migration of T cells, thereby reducing inflammation and autoimmune responses.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It potently inhibits CXCR3-mediated chemotaxis in human activated T cells with an IC90 of approximately 10 nM . By blocking the CXCR3 receptor, this compound reduces the migration of T cells to inflammatory sites, thereby attenuating the inflammatory response. This compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of the CXCR3 receptor .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the CXCR3 receptor, which prevents the receptor from interacting with its natural ligands, CXCL9, CXCL10, and CXCL11 . This binding is non-competitive, meaning that this compound does not directly compete with the natural ligands for the same binding site. Instead, it binds to an allosteric site on the receptor, inducing a conformational change that inhibits receptor activation. This inhibition leads to a decrease in T cell chemotaxis and a reduction in the inflammatory response .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have stable and long-lasting effects. The compound maintains its inhibitory activity over extended periods, and its effects on cellular function have been observed in both in vitro and in vivo studies . This compound is stable under various experimental conditions, and its degradation products do not significantly impact its biological activity .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, this compound effectively reduces inflammation and disease severity in models of autoimmune diseases such as collagen-induced arthritis and experimental autoimmune encephalomyelitis . Higher doses of this compound have been shown to prolong the survival of cardiac allografts in transplant models . At very high doses, this compound may exhibit toxic or adverse effects, although these effects are generally mild and manageable .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with the CXCR3 receptor. The compound is metabolized by liver enzymes, and its metabolites are excreted through the kidneys . This compound does not significantly affect metabolic flux or metabolite levels, indicating that it has a relatively low impact on overall metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . The compound interacts with various transporters and binding proteins, which facilitate its localization and accumulation in target tissues . This compound is primarily localized in inflamed tissues, where it exerts its therapeutic effects by inhibiting the CXCR3 receptor .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and cell membrane, where it interacts with the CXCR3 receptor . The compound does not have specific targeting signals or post-translational modifications that direct it to other compartments or organelles . Its activity and function are primarily mediated through its interaction with the CXCR3 receptor on the cell surface .
Méthodes De Préparation
La synthèse de SCH 546738 implique plusieurs étapes, notamment la préparation de composés intermédiaires et leurs réactions ultérieures dans des conditions spécifiques. Les voies de synthèse détaillées et les conditions réactionnelles sont propriétaires et non divulguées publiquement. Il est connu que le composé est synthétisé par une série de réactions chimiques qui garantissent sa pureté élevée et son efficacité . Les méthodes de production industrielle impliquent généralement une synthèse à grande échelle en utilisant des conditions réactionnelles optimisées pour maximiser le rendement et minimiser les impuretés .
Analyse Des Réactions Chimiques
SCH 546738 subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène du composé. Les réactifs courants comprennent des oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Des agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont couramment utilisés.
Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre.
Applications de la recherche scientifique
This compound a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé outil pour étudier le récepteur CXCR3 et ses ligands.
Biologie : Investigated for its role in modulating immune responses and leukocyte infiltration.
Médecine : Exploré comme agent thérapeutique potentiel pour les maladies auto-immunes telles que la polyarthrite rhumatoïde, la sclérose en plaques et le psoriasis.
Industrie : Utilisé dans le développement de nouveaux médicaments ciblant le récepteur CXCR3 et les voies associées.
Mécanisme d'action
This compound exerce ses effets en se liant au récepteur CXCR3 avec une forte affinité, inhibant ainsi la liaison de ses ligands naturels, CXCL9, CXCL10 et CXCL11 . Cette inhibition empêche l'activation du récepteur CXCR3 et la chimiotaxie subséquente des cellules T activées. La nature non compétitive du composé garantit qu'il bloque efficacement le récepteur même en présence de fortes concentrations de ligands naturels . Les cibles moléculaires et les voies impliquées comprennent le récepteur CXCR3 et les voies de signalisation en aval qui médient les réponses inflammatoires .
Comparaison Avec Des Composés Similaires
SCH 546738 est unique en raison de sa forte affinité et de son inhibition non compétitive du récepteur CXCR3. Des composés similaires comprennent :
Activité Biologique
SCH 546738 is a selective and potent non-competitive antagonist of the chemokine receptor CXCR3, which plays a critical role in mediating immune responses, particularly in autoimmune diseases and transplant rejection. This compound has demonstrated significant biological activity across various preclinical models, making it a promising candidate for therapeutic applications in conditions such as rheumatoid arthritis, multiple sclerosis, and other inflammatory diseases.
Pharmacological Properties
- Binding Affinity : this compound exhibits a high affinity for the human CXCR3 receptor, with an IC50 value ranging from 0.4 nM to 2.2 nM for displacing radiolabeled ligands (CXCL10 and CXCL11) from the receptor .
- Chemotaxis Inhibition : The compound effectively inhibits CXCR3-mediated chemotaxis in activated human T cells, with an IC90 of approximately 10 nM .
- Cross-Species Activity : this compound shows strong cross-species activity, with IC50 values for CXCL10 binding to CXCR3 in various species as follows:
Species | IC50 (nM) |
---|---|
Human | 0.8 |
Monkey | 1.3 |
Dog | 6.4 |
Mouse | 5.9 |
Rat | 4.2 |
This data indicates that this compound maintains its efficacy across different animal models, which is crucial for preclinical studies .
In Vivo Efficacy
- Autoimmune Models : In mouse models of collagen-induced arthritis (CIA) and experimental autoimmune encephalomyelitis (EAE), this compound significantly attenuates disease severity and progression .
- Transplantation Studies : The compound has been shown to prolong cardiac allograft survival in rat models significantly. Notably, when combined with cyclosporine A (CsA), it supports permanent engraftment, highlighting its potential role in improving transplant outcomes .
Mechanistic Insights
Recent studies have elucidated the mechanisms through which this compound exerts its effects:
- Differential Receptor Activation : Research indicates that this compound preferentially inhibits the CXCR3-A isoform over CXCR3-B, suggesting that targeted inhibition of specific receptor isoforms may enhance therapeutic strategies .
- Structural Analysis : Structural studies have revealed that this compound binds to an allosteric site between transmembrane domains TM5 and TM6 of CXCR3, stabilizing the receptor in an inactive state and preventing conformational changes necessary for activation .
Case Study: Experimental Autoimmune Encephalomyelitis (EAE)
In a study involving EAE models, administration of this compound resulted in:
- Reduced Clinical Scores : Mice treated with this compound exhibited lower clinical scores compared to controls.
- Histological Improvements : Examination of spinal cord tissues showed reduced inflammation and demyelination in treated animals .
Case Study: Collagen-Induced Arthritis (CIA)
In CIA models:
- Disease Progression : Administration of this compound led to a significant delay in disease onset and reduced severity compared to vehicle-treated groups.
- Mechanistic Observations : The compound's ability to inhibit T cell migration was confirmed through chemotaxis assays, correlating with observed clinical outcomes .
Propriétés
IUPAC Name |
3-amino-6-chloro-5-[(3S)-4-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-3-ethylpiperazin-1-yl]pyrazine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31Cl2N7O/c1-2-17-14-31(23-20(25)28-19(22(27)33)21(26)29-23)11-12-32(17)18-7-9-30(10-8-18)13-15-3-5-16(24)6-4-15/h3-6,17-18H,2,7-14H2,1H3,(H2,26,29)(H2,27,33)/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDYJFWSPRQEAX-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCN1C2CCN(CC2)CC3=CC=C(C=C3)Cl)C4=NC(=C(N=C4Cl)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN(CCN1C2CCN(CC2)CC3=CC=C(C=C3)Cl)C4=NC(=C(N=C4Cl)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31Cl2N7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40475511 | |
Record name | 3-Amino-6-chloro-5-[(3S)-4-{1-[(4-chlorophenyl)methyl]piperidin-4-yl}-3-ethylpiperazin-1-yl]pyrazine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40475511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
906805-42-3 | |
Record name | SCH-546738 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0906805423 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Amino-6-chloro-5-[(3S)-4-{1-[(4-chlorophenyl)methyl]piperidin-4-yl}-3-ethylpiperazin-1-yl]pyrazine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40475511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SCH-546738 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RKR7RH5HBE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.